molecular formula C13H15FN2O3S B2538594 1-(5-Tert-butyl-2-fluorosulfonyloxyphenyl)pyrazole CAS No. 2411288-07-6

1-(5-Tert-butyl-2-fluorosulfonyloxyphenyl)pyrazole

Cat. No.: B2538594
CAS No.: 2411288-07-6
M. Wt: 298.33
InChI Key: IASRABSHMJHMSO-UHFFFAOYSA-N
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Description

“1-(5-Tert-butyl-2-fluorosulfonyloxyphenyl)pyrazole” is a chemical compound that is part of the pyrazole family . Pyrazoles are compounds containing a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . This specific compound is offered by Benchchem for CAS No. 2411288-07-6.

Future Directions

The field of pyrazole derivatives is a promising area of research due to their diverse structural significance and biological activities . The integration of green methodologies in the synthesis of structurally diverse pyrazole derivatives is a current trend . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Properties

IUPAC Name

1-(5-tert-butyl-2-fluorosulfonyloxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S/c1-13(2,3)10-5-6-12(19-20(14,17)18)11(9-10)16-8-4-7-15-16/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRABSHMJHMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OS(=O)(=O)F)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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